molecular formula C11H14BrN B3092501 (2R)-2-(4-bromophenyl)piperidine CAS No. 1228557-30-9

(2R)-2-(4-bromophenyl)piperidine

Cat. No. B3092501
CAS RN: 1228557-30-9
M. Wt: 240.14 g/mol
InChI Key: GHEZGFYJGORZRD-LLVKDONJSA-N
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Description

“(2R)-2-(4-bromophenyl)piperidine” is a chemical compound with the CAS Number: 1228557-30-9 . It has a linear formula of C11H14BrN .


Molecular Structure Analysis

The molecular formula of “(2R)-2-(4-bromophenyl)piperidine” is C11H14BrN . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The molecular weight of the compound is 240.14 .


Chemical Reactions Analysis

The specific chemical reactions involving “(2R)-2-(4-bromophenyl)piperidine” are not provided in the search results. For detailed information, one would need to refer to technical documents or peer-reviewed papers related to this compound .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antimicrobial and Antimycobacterial Activities : Novel derivatives of “(2R)-2-(4-bromophenyl)piperidine” have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds demonstrated potential as agents against a variety of bacterial and fungal pathogens, as well as Mycobacterium tuberculosis, suggesting their promise as lead compounds for the development of new antimicrobial agents (Patel et al., 2012).

  • Anticancer Potential : Certain derivatives synthesized from “(2R)-2-(4-bromophenyl)piperidine” have been identified as potential anticancer agents. These compounds were evaluated against various cancer cell lines, showing significant cytotoxic activities. This highlights their potential for further development into therapeutic agents for cancer treatment (Rehman et al., 2018).

Chemical and Structural Analysis

  • Hydrogen-bonding Patterns : Studies on enaminones derived from “(2R)-2-(4-bromophenyl)piperidine” revealed intricate hydrogen-bonding patterns that contribute to their structural stability and reactivity. These findings are crucial for the design of new compounds with desired chemical properties and biological activities (Balderson et al., 2007).

Novel Drug Discovery and Design

  • Development of HIV-1 Inhibitors : Research into the modification of “(2R)-2-(4-bromophenyl)piperidine” derivatives has led to the discovery of potent inhibitors against HIV-1. By optimizing the structural components of these compounds, scientists have developed candidates with excellent antiviral activity and pharmacokinetic profiles, indicating their potential as treatments for HIV-1 infection (Palani et al., 2002).

Safety and Hazards

The safety and hazards associated with “(2R)-2-(4-bromophenyl)piperidine” are not specified in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

(2R)-2-(4-bromophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZGFYJGORZRD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(4-bromophenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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